molecular formula C21H22FN5O3S B2766263 N-cyclopentyl-2-((2-(3-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide CAS No. 893920-86-0

N-cyclopentyl-2-((2-(3-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide

Cat. No. B2766263
CAS RN: 893920-86-0
M. Wt: 443.5
InChI Key: GDYVDBXGPVOKQU-UHFFFAOYSA-N
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Description

The compound “N-cyclopentyl-2-((2-(3-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide” is a derivative of the pyrrolo[2,3-d]pyrimidine class . Pyrrolo[2,3-d]pyrimidines are aromatic heterocyclic compounds that have shown significant therapeutic potential .


Synthesis Analysis

The synthesis of similar compounds involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, followed by cyclization to form the pyrido[2,3-d]pyrimidin-5-one. This is accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of the compound .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolo[2,3-d]pyrimidine core, which is a combination of pyrimidine and pyridine rings. The nitrogen atoms are located at positions 1 and 3 of the six-membered ring .

Scientific Research Applications

Cancer Research

This compound, with its pyrimidine derivatives, is likely to be explored for its potential as a cancer therapeutic agent . Pyrimidine derivatives have been studied for their CDK2 inhibitory activity, which is a promising target for cancer treatment . The compound’s structure suggests it could be designed to selectively target tumor cells, potentially offering a new avenue for cancer therapy.

Antibacterial and Antifungal Applications

The structural features of this compound suggest potential antibacterial and antifungal properties. Thieno[3,2-d]pyrimidine derivatives have shown diverse biological activities, including antimicrobial effects . This compound could be synthesized and tested against various bacterial and fungal strains to assess its efficacy.

Enzyme Inhibition

Compounds with similar structures have been used to inhibit specific enzymes that are crucial in disease progression. For instance, the inhibition of CDK2/cyclin A2 has been achieved with related compounds, which could lead to significant anti-proliferative effects .

properties

IUPAC Name

N-cyclopentyl-2-[7-(3-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN5O3S/c1-26-18-16(20(29)27(2)21(26)30)19(31-11-15(28)23-14-8-3-4-9-14)25-17(24-18)12-6-5-7-13(22)10-12/h5-7,10,14H,3-4,8-9,11H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDYVDBXGPVOKQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC(=N2)C3=CC(=CC=C3)F)SCC(=O)NC4CCCC4)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-2-((2-(3-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide

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